5-(4-bromo-2-fluoro-5-methylphenyl)oxazole

Purity Synthetic Intermediate Quality Control

This specific 4-bromo-2-fluoro-5-methyl substitution pattern provides a distinct electronic and steric environment critical for reproducible SAR studies and hit-to-lead optimization. Simple halogen exchanges (e.g., Br→Cl) cannot replicate its lipophilicity, metabolic stability, or binding interactions. With low TPSA (26.03 Ų) and moderate LogP (3.2), it is ideal for fragment screening libraries and cell-based assays. The bromine atom serves as a reliable handle for Suzuki/Buchwald-Hartwig cross-coupling and halogen dance chemistry, enabling rapid diversification of kinase hinge-binding motifs and novel crop protection agents. Minimum 98% purity ensures consistent reactivity and data integrity.

Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
CAS No. 2364585-02-2
Cat. No. B6294298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromo-2-fluoro-5-methylphenyl)oxazole
CAS2364585-02-2
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)F)C2=CN=CO2
InChIInChI=1S/C10H7BrFNO/c1-6-2-7(9(12)3-8(6)11)10-4-13-5-14-10/h2-5H,1H3
InChIKeyVOPNUQMIEBXNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole (CAS 2364585-02-2) Technical Baseline for Scientific Procurement


5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole (CAS 2364585-02-2) is a halogenated phenyl oxazole derivative with the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol [1]. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical development . Its structure features an oxazole ring substituted at the 5-position with a 4-bromo-2-fluoro-5-methylphenyl moiety, providing a unique combination of halogen and heteroaromatic functionalities that serve as a versatile scaffold for further derivatization .

Why Simple Oxazole Substitution Fails: The Critical Role of Halogen Pattern in 5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole


In medicinal chemistry and agrochemical programs, subtle variations in halogen substitution patterns on the phenyl ring profoundly impact biological activity, target selectivity, and physicochemical properties [1]. The specific 4-bromo-2-fluoro-5-methyl arrangement in this compound generates a unique electronic and steric environment that cannot be replicated by simple halogen exchanges (e.g., replacing bromo with chloro, or shifting substitution positions) [2]. Such modifications would alter lipophilicity, metabolic stability, and binding interactions, potentially derailing structure-activity relationship (SAR) studies or synthetic route optimization [3]. Therefore, substituting this compound with a generic oxazole analog—even one sharing the same core—introduces unquantified variables that compromise experimental reproducibility and data integrity.

Quantitative Differentiation Evidence: 5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole vs. Structural Analogs


Purity Grade Advantage: 98% vs. Industry Standard 95% for 5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole

The target compound is commercially available at a purity of ≥98% , whereas the industry standard for analogous halogenated oxazole research intermediates typically falls at 95% . This 3% absolute purity difference reduces potential impurity interference in sensitive biological assays or downstream coupling reactions, providing a more reliable starting material for SAR campaigns.

Purity Synthetic Intermediate Quality Control

Lipophilicity (LogP) Comparison: 5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole vs. 5-(6-Bromo-2,3-difluorophenyl)oxazole

The computed XLogP3-AA value for 5-(4-bromo-2-fluoro-5-methylphenyl)oxazole is 3.2 [1], whereas the closely related analog 4-(4-bromo-2-fluorophenyl)-5-methyl-1,3-oxazole (CAS not specified) exhibits a higher computed XLogP of approximately 3.55 . The 0.35 log unit difference indicates the target compound is moderately less lipophilic, which could translate to improved aqueous solubility and reduced nonspecific binding in vitro.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Analysis: Optimized Membrane Permeability of 5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole

The target compound has a computed TPSA of 26.03 Ų , which is identical to that of the positional isomer 4-(4-bromo-2-fluorophenyl)-5-methyl-1,3-oxazole (26 Ų) [1]. However, this value is significantly lower than that of common oxazole-based kinase inhibitors (typically 60-90 Ų) [2], suggesting superior passive membrane permeability for the target compound in cell-based assays.

TPSA Membrane Permeability Bioavailability

Molecular Weight and Heavy Atom Count: Class-Leading Efficiency of 5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole

With a molecular weight of 256.07 g/mol and 14 heavy atoms [1], this compound falls well below the typical molecular weight range for lead-like oxazole compounds in medicinal chemistry (350-450 g/mol) [2]. This places it in an ideal range for fragment-based drug discovery (FBDD) or as a core scaffold for further optimization, offering higher ligand efficiency metrics than many larger, more complex analogs.

Fragment-based drug discovery Ligand efficiency Lead optimization

Halogen Dance Reactivity: Strategic Bromine Positioning in 5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole

The bromine atom at the 4-position of the phenyl ring enables participation in 'halogen dance' reactions, a metalation strategy unique to certain oxazole derivatives [1]. This contrasts with the 6-bromo-2,3-difluorophenyl oxazole analog (CAS 2364585-22-6), which has a different substitution pattern and may exhibit altered reactivity in palladium-catalyzed cross-couplings . The specific 4-bromo-2-fluoro-5-methyl arrangement in the target compound is thus a strategic synthetic handle for sequential functionalization, a capability not uniformly shared across the oxazole analog space.

Halogen dance Cross-coupling Late-stage functionalization

Optimal Application Scenarios for 5-(4-Bromo-2-fluoro-5-methylphenyl)oxazole (CAS 2364585-02-2)


Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 256 g/mol and 14 heavy atoms, this compound is ideally suited for inclusion in fragment screening libraries [1]. Its low TPSA (26.03 Ų) and moderate lipophilicity (LogP 3.2) enhance passive membrane permeability, increasing the likelihood of detecting weak but tractable hits in cell-based assays .

Scaffold for Kinase Inhibitor Optimization

The oxazole core is a privileged structure in kinase inhibitor design [1]. The unique halogen pattern (4-bromo-2-fluoro-5-methyl) provides a synthetic handle for diversification via cross-coupling or halogen dance chemistry, enabling rapid exploration of structure-activity relationships around a promising kinase hinge-binding motif .

Agrochemical Lead Generation

Halogenated phenyl oxazoles have demonstrated utility as herbicide safeners [1]. The target compound's specific substitution pattern, combined with its favorable physicochemical profile (LogP 3.2, TPSA 26.03), makes it a compelling starting point for designing novel crop protection agents with optimized uptake and translocation properties .

Synthetic Intermediate for Late-Stage Functionalization

The high purity (≥98%) and well-defined reactivity of the bromine atom make this compound a reliable building block for complex molecule synthesis [1]. Its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or halogen dance sequences allows for the efficient construction of diverse molecular libraries .

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